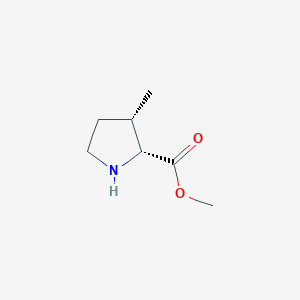
Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is a chiral pyrrolidine derivative that has been investigated for various biological properties. Its structural configuration allows it to interact with biological systems in unique ways, making it a valuable compound in drug development and synthetic chemistry.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies indicate that it may inhibit the growth of various bacterial strains, which is crucial for developing new antibiotics in the face of rising antibiotic resistance .
- Anticancer Activity : Preliminary investigations suggest that this compound exhibits anticancer properties. It may induce apoptosis in cancer cells through specific pathways, although further research is needed to elucidate the exact mechanisms involved .
- Neurological Applications : The compound is being explored as a precursor for drugs targeting neurological disorders. Its ability to modulate neurotransmission pathways could be beneficial in treating conditions such as depression and anxiety.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways. For instance, it could influence pathways related to inflammation and cell proliferation by modulating enzyme activity .
- Receptor Binding : It may bind to specific receptors in the nervous system, thereby affecting neurotransmitter release and signaling pathways. This interaction could lead to therapeutic effects in neurological conditions.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against gram-positive and gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.
-
Anticancer Mechanisms :
- In vitro studies demonstrated that treatment with this compound led to increased apoptosis markers in cancer cell lines. Flow cytometry analysis confirmed a higher percentage of apoptotic cells compared to controls.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Receptor binding |
| Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate | Limited antimicrobial activity | Similar enzyme interactions |
| Methyl (2S,3S)-3-methylpyrrolidine-2-carboxylate | Moderate anticancer activity | Different receptor affinities |
Propriétés
IUPAC Name |
methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-8-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTGJTFLRUWIMG-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN[C@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














